Cas no 121-02-8 (2-methyl-5-nitrobenzene-1-sulfonyl chloride)

2-Methyl-5-nitrobenzene-1-sulfonyl chloride is a sulfonylation reagent commonly used in organic synthesis, particularly for introducing the 2-methyl-5-nitrobenzenesulfonyl (Mns) protecting group. Its key advantages include high reactivity with amines and alcohols, facilitating the selective protection of functional groups in complex molecules. The nitro group enhances electrophilicity, improving sulfonylation efficiency, while the methyl substituent contributes to steric stabilization. This compound is valuable in peptide synthesis and pharmaceutical intermediates, where controlled protection and deprotection are critical. It is typically handled under anhydrous conditions due to moisture sensitivity. Proper storage and handling are essential to maintain its stability and reactivity.
2-methyl-5-nitrobenzene-1-sulfonyl chloride structure
121-02-8 structure
商品名:2-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS番号:121-02-8
MF:C7H6ClNO4S
メガワット:235.6448
MDL:MFCD00051695
CID:35980
PubChem ID:135727317

2-methyl-5-nitrobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Methyl-5-nitrobenzenesulfonylchloride
    • 2-Methyl-5-nitrobenzenesulphonyl chloride
    • 5-Nitro-o-toluenesulphonyl chloride
    • 2-Methyl-5-nitrobenz
    • 2-Methyl-5-nitrobenzene-1-sulfonyl chloride
    • 2-methyl-5-nitro-benzene-sulfonyl chloride
    • 2-methyl-5-nitro-benzenesulphonyl chloride
    • 4-Nitrotoluen-2-sulfochlorid
    • 5-nitro-2-methylbe
    • 5-nitro-2-methyl-phenylsulfonyl chloride
    • EINECS 204-444-8
    • sulfonyl chloride
    • o-Toluenesulfonylchloride, 5-nitro- (6CI,7CI,8CI)
    • 2-Methyl-5-nitrophenylsulfonyl chloride
    • 5-Nitro-o-toluenesulfonyl chloride
    • NSC 49752
    • 4-nitrotoluen-2-sulfonylchlorid
    • 5-nitro-o-toluenesulfonylchlorid
    • 4-Nitrotoluene-2-sulfonyl chloride
    • 4-nitrotoluene-2-sulphonyl chloride
    • 2-Methyl-5-nitrobenzenesulfonyl chloride
    • Benzenesulfonyl chloride, 2-methyl-5-nitro-
    • o-Toluenesulfonyl chloride, 5-nitro-
    • 4-Nitrotoluen-2-sulfochlorid [Czech]
    • 4-Nitrotoluen-2-sulfonylchlorid [Czech]
    • 2-methyl-5-nitrophenylsu
    • 4-nitrotoluen-2-sulfochlorid;4-nitrotoluen-2-sulfonylchlorid;5-nitro-o-toluenesulfonylchlorid;2-Methyl-5-nitro phenylsulfonyl chloride
    • EN300-01723
    • W-108464
    • AKOS001018259
    • STR04719
    • Y7R9YZ83FS
    • MFCD00051695
    • BRN 2697079
    • CS-W012885
    • A24456
    • SCHEMBL1026210
    • 121-02-8
    • DTXSID10153096
    • WPGVQDHXOUAJBW-UHFFFAOYSA-N
    • SY070806
    • UNII-Y7R9YZ83FS
    • NSC-49752
    • Z56772648
    • 2-Methyl-5-nitrobenzenesulfonyl chloride, 97%
    • WLN: WSGR B1 ENW
    • NSC49752
    • UPCMLD0ENAT0502-0329:001
    • 3-Nitro-6-methylbenzolsulfochlorid
    • AM20020295
    • 2-Methyl-5-Nitrobenzene-1-SulfonylChloride
    • CK2504
    • 4-11-00-00236 (Beilstein Handbook Reference)
    • FT-0612980
    • 2-methyl-5-nitrobenzene sulphonyl chloride
    • 2-methyl-5-nitro-benzenesulfonyl chloride
    • NS00023942
    • 2-methyl-5-nitrobenzene sulfonyl chloride
    • F2190-0571
    • M2178
    • STL483081
    • DB-021360
    • 2-methyl-5-nitrobenzene-1-sulfonyl chloride
    • MDL: MFCD00051695
    • インチ: 1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3
    • InChIKey: WPGVQDHXOUAJBW-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])[N+](=O)[O-])(=O)=O
    • BRN: 2697079

計算された属性

  • せいみつぶんしりょう: 234.97100
  • どういたいしつりょう: 234.971
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 88.3
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.4103 (rough estimate)
  • ゆうかいてん: 44.0 to 48.0 deg-C
  • ふってん: 198°C/20mmHg(lit.)
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: 1.6000 (estimate)
  • PSA: 88.34000
  • LogP: 3.43470
  • かんど: Moisture Sensitive

2-methyl-5-nitrobenzene-1-sulfonyl chloride セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:3261
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: S22-S26-S30-S45-S8-S36/37/39
  • RTECS番号:XT8000000
  • 危険物標識: C
  • 危険レベル:8
  • 危険レベル:8
  • 包装等級:II
  • リスク用語:R14; R29; R34
  • 包装グループ:III
  • 包装カテゴリ:II
  • ちょぞうじょうけん:Store at room temperature
  • セキュリティ用語:8

2-methyl-5-nitrobenzene-1-sulfonyl chloride 税関データ

  • 税関コード:2904909090
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-methyl-5-nitrobenzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M122517-1g
2-methyl-5-nitrobenzene-1-sulfonyl chloride
121-02-8 98%
1g
¥29.90 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1018269-5g
2-Methyl-5-nitrobenzene-1-sulfonyl chloride
121-02-8 98%
5g
¥82.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1018269-100g
2-Methyl-5-nitrobenzene-1-sulfonyl chloride
121-02-8 98%
100g
¥1513.00 2024-08-09
abcr
AB112617-5 g
2-Methyl-5-nitrobenzenesulfonyl chloride, 97%; .
121-02-8 97%
5 g
€78.00 2023-07-20
TRC
M323620-10g
2-Methyl-5-nitrobenzenesulfonyl Chloride
121-02-8
10g
$ 1000.00 2022-06-04
Enamine
EN300-01723-50.0g
2-methyl-5-nitrobenzene-1-sulfonyl chloride
121-02-8 95.0%
50.0g
$141.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M24750-25g
2-Methyl-5-nitrobenzene-1-sulfonyl chloride
121-02-8 98%
25g
¥374.0 2022-04-27
Apollo Scientific
OR21342-100g
2-Methyl-5-nitrobenzenesulphonyl chloride
121-02-8 97+%
100g
£144.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R054190-25g
2-methyl-5-nitrobenzene-1-sulfonyl chloride
121-02-8 98%
25g
¥298 2024-05-26
Life Chemicals
F2190-0571-2.5g
2-methyl-5-nitrobenzene-1-sulfonyl chloride
121-02-8 95%+
2.5g
$40.0 2023-09-06

2-methyl-5-nitrobenzene-1-sulfonyl chloride 関連文献

2-methyl-5-nitrobenzene-1-sulfonyl chlorideに関する追加情報

Introduction to 2-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS No. 121-02-8)

2-methyl-5-nitrobenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 121-02-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a methyl group and a nitro group at specific positions on the benzene ring, combined with the presence of a sulfonyl chloride functional group, make it a versatile building block for medicinal chemistry applications.

The sulfonyl chloride moiety in 2-methyl-5-nitrobenzene-1-sulfonyl chloride is particularly noteworthy due to its reactivity and utility in forming sulfonamide derivatives. Sulfonamides are a class of compounds that have been widely explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The ability to introduce this sulfonyl chloride group into other molecules via nucleophilic substitution reactions opens up numerous possibilities for drug design and development. This reactivity has been leveraged in recent studies to create novel sulfonamide-based drugs that exhibit improved efficacy and reduced toxicity compared to existing therapies.

In recent years, there has been a surge in research focused on developing more effective treatments for chronic diseases, such as cancer and inflammatory disorders. The demand for innovative drug candidates has driven the exploration of diverse chemical scaffolds, including nitroaromatic compounds like 2-methyl-5-nitrobenzene-1-sulfonyl chloride. The nitro group present in this compound not only contributes to its electronic properties but also serves as a handle for further functionalization through reduction or other chemical transformations. These transformations can yield amino or hydrazine derivatives, which are key intermediates in the synthesis of various pharmacologically relevant molecules.

One of the most compelling aspects of 2-methyl-5-nitrobenzene-1-sulfonyl chloride is its role as a precursor in the synthesis of targeted drug candidates. For instance, researchers have utilized this compound to develop small-molecule inhibitors that modulate specific biological pathways implicated in disease progression. By strategically modifying the structure of 2-methyl-5-nitrobenzene-1-sulfonyl chloride, scientists have been able to generate derivatives with enhanced binding affinity and selectivity for their intended biological targets. Such advancements underscore the importance of this compound in modern drug discovery efforts.

The synthetic utility of 2-methyl-5-nitrobenzene-1-sulfonyl chloride extends beyond pharmaceutical applications. It has also found use in materials science and agrochemical research, where its ability to undergo various chemical reactions makes it a valuable starting material for synthesizing complex molecules with tailored properties. For example, researchers have employed this compound to create novel polymers and coatings that exhibit improved durability and functionality under harsh conditions. These applications highlight the broad versatility of 2-methyl-5-nitrobenzene-1-sulfonyl chloride across multiple scientific disciplines.

From a mechanistic standpoint, the reactivity of 2-methyl-5-nitrobenzene-1-sulfonyl chloride can be attributed to the electronic effects induced by its substituents. The methyl group at position 2 enhances electron density at the ortho and para positions relative to it, while the nitro group at position 5 exerts a strong electron-withdrawing effect. This interplay between electron-donating and electron-withdrawing groups influences the compound's overall reactivity and makes it an ideal candidate for selective functionalization. Understanding these electronic interactions is crucial for designing efficient synthetic routes and predicting the behavior of derivatives derived from this compound.

In conclusion, 2-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS No. 121-02-8) represents a cornerstone in modern chemical synthesis, particularly within pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel therapeutic agents targeting various diseases. As research continues to evolve, the applications of this compound are expected to expand further, driving innovation across multiple scientific fields. The ongoing exploration of its derivatives and synthetic modifications promises to yield groundbreaking advancements in medicine and materials science.

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